1-Cyclohexyl-1,3,5-triazine-2,4-dithione
Description
1-Cyclohexyl-1,3,5-triazine-2,4-dithione is a triazine-derived compound featuring a cyclohexyl substituent at the 1-position and two thione groups at the 2- and 4-positions of the triazine ring. The cyclohexyl group imparts significant steric bulk and hydrophobicity, distinguishing it from other triazine-dithione derivatives. The thione groups enable metal coordination, suggesting utility in surface modification or catalysis, while the cyclohexyl moiety may enhance solubility in non-polar matrices or improve thermal stability .
Properties
CAS No. |
26724-64-1 |
|---|---|
Molecular Formula |
C9H13N3S2 |
Molecular Weight |
227.4 g/mol |
IUPAC Name |
1-cyclohexyl-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H13N3S2/c13-8-10-6-12(9(14)11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,13,14) |
InChI Key |
OTXXOOLSMLQVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=S)NC2=S |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The mechanism proceeds as follows:
- Imine Formation: Thiourea reacts with the aldehyde to form an imine intermediate.
- Nucleophilic Addition: A second molecule of thiourea adds nucleophilically to the imine, yielding a tricomponent adduct.
- Cyclization: Elimination of ammonia leads to ring closure forming an intermediate triazine dithione structure.
- Alkylation: The trialkyl orthoformate reacts with thiourea to form an imidate intermediate, which alkylates the triazine intermediate, completing the formation of the alkylated triazine-2,4-dithione.
This method is advantageous due to:
- Mild reaction conditions,
- Use of inexpensive and readily available reagents,
- Good to moderate yields,
- Avoidance of metal catalysts.
Experimental Data Summary
| Entry | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | None | Room Temp | 12 h | 0 | No product formed |
| 2 | N,N-Dimethylformamide (DMF) | Room Temp | 12 h | Trace | Formation of bis(thiourea) adduct observed |
| 3 | DMF | Room Temp | 24 h | Improved | Increased yield of intermediate |
| 4 | DMF | Elevated | 6 h | Good | Optimized conditions for product formation |
Source: Kang and Zhang, Beilstein Journal of Organic Chemistry, 2020
Microwave-Assisted Synthesis
Microwave irradiation has been applied to the synthesis of triazine derivatives, including this compound, to accelerate reaction rates and improve yields.
- Advantages: Rapid heating, uniform energy distribution, reduced reaction times.
- Typical Conditions: Microwave power settings adjusted to optimize temperature and time, often leading to higher purity products.
- Outcome: Enhanced yields compared to conventional heating methods.
This method is particularly useful when scaling up synthesis or when time efficiency is critical.
Cyclization and Alkylation Details
The core cyclization involves the reaction of thiourea with the aldehyde to form a ring-closed intermediate, which then undergoes alkylation by an imidate intermediate formed from trialkyl orthoformate and thiourea.
This dual role of thiourea (both as a cyclizing agent and alkylation participant) is key to the efficiency of the one-pot synthesis.
Characterization and Structural Confirmation
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts confirm the presence of triazine ring protons and cyclohexyl substituents.
- X-ray Crystallography: Provides detailed geometric and electronic structure, confirming the dithione functionality and substitution pattern.
- Other Spectroscopic Techniques: Infrared (IR) spectroscopy and mass spectrometry support the structural assignments.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The sulfur atoms in 1-cyclohexyl-1,3,5-triazine-2,4-dithione act as nucleophiles, enabling alkylation and acylation under mild conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield thioester products.
A study demonstrated that alkylation with orthoformates (e.g., trimethyl orthoformate) proceeds via an intermediate imidate, forming 6-(alkylthio)-substituted triazines. The reaction tolerates diverse orthoformates, as shown below :
| Orthoformate | Product Yield (%) |
|---|---|
| Trimethyl (3a) | 92 |
| Triethyl (3b) | 85 |
| Tripropyl (3c) | 78 |
| Tributyl (3d) | 72 |
Cycloaddition Reactions
The electron-deficient triazine ring participates in [2+3] cycloadditions with thioketones or nitrones. For instance:
-
Reaction with 2,2,4,4-tetramethylcyclobutane-1,3-dithione forms 1,3,5-oxathiazolidines via a zwitterionic intermediate .
-
With aromatic thioketones (e.g., thiobenzophenone), it forms 1,2,4-trithiolanes through thiosulfine intermediates .
Key Mechanistic Steps :
-
Formation of a zwitterion via sulfur transfer.
-
1,5- or 1,3-cyclization depending on steric and electronic factors.
-
Elimination of oxathiirane derivatives in bulky substituent environments .
Nucleophilic Substitution
The thione groups facilitate nucleophilic displacement reactions:
-
Substitution with amines (e.g., aniline) yields 2,4-diamino-triazine derivatives.
-
Reaction with Grignard reagents replaces sulfur atoms with alkyl/aryl groups.
Example :
Reductive Pathways
Under deoxygenation conditions:
-
With Raney nickel, the compound undergoes desulfurization to form deoxygenated imidazole derivatives .
-
Bulky substituents (e.g., 1-adamantyl) and electron-withdrawing groups (e.g., acetyl) favor deoxygenation over sulfur transfer .
Scale-Up and Optimization
A 10 mmol scale synthesis of a related triazinethione achieved an 87% yield (2.06 g) under optimized conditions . Key factors include:
-
Temperature : 80–100°C.
-
Solvent : Ethanol or acetic acid.
Structural and Spectroscopic Insights
Scientific Research Applications
1-Cyclohexyl-1,3,5-triazine-2,4-dithione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology and Medicine:
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,3,5-triazine-2,4-dithione involves its interaction with molecular targets through its thioketone groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s ability to undergo substitution and cyclization reactions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1-Cyclohexyl-1,3,5-triazine-2,4-dithione with its analogs:
Key Observations:
- Substituent Effects: The cyclohexyl group in the target compound provides steric hindrance and hydrophobicity, contrasting with VBATDT’s vinylbenzyl group (enhancing polymerization capability) and dibutylamino derivatives’ polar amino groups (improving solubility in organic solvents).
- Thermal Stability: The dibutylamino analog has a defined melting point (143°C), suggesting moderate thermal stability, while the cyclohexyl variant’s bulk may elevate decomposition temperatures.
- Metal Interaction: VBATDT’s amino and vinyl groups enable strong coordination with noble metals (e.g., gold, palladium) in dental adhesives, whereas the cyclohexyl derivative’s thione groups may favor chelation with transition metals like copper or nickel .
Dental Adhesives
- VBATDT: Widely used as a metal primer for noble alloys (e.g., Ag-Pd-Cu-Au) due to its affinity for metal oxides. However, it fails to improve bond strength with base metals (e.g., Co-Cr), necessitating complementary primers like MDP or MEPS .
- Cyclohexyl Derivative : Hypothesized to exhibit superior stability in acidic or humid oral environments due to hydrophobic shielding, though its adhesion performance remains untested.
Industrial Coatings
- Si-TMT : Functionalized silica gel with mercapto groups for heavy metal adsorption. The cyclohexyl derivative’s thione groups could similarly anchor metals but may lack the porosity for high-capacity adsorption .
Research Findings and Performance Metrics
- VBATDT: Demonstrated shear bond strengths of 15–25 MPa to noble alloys when used with MMA-PMMA-TBBO resins, but <10 MPa for base metals .
- Dibutylamino Derivative: Shows logP ≈ 2.86, indicating moderate lipophilicity, whereas the cyclohexyl analog’s logP is predicted to exceed 3.5, favoring lipid-rich matrices .
Q & A
Q. What are the established synthetic routes for 1-Cyclohexyl-1,3,5-triazine-2,4-dithione, and what are the critical reaction parameters affecting yield?
Methodological Answer: The synthesis of triazine-dithione derivatives typically involves nucleophilic substitution or cyclization reactions. For example, 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VBATDT) is synthesized by introducing thione groups via sulfurization of triazine precursors under controlled conditions . Key parameters include:
- Reagent stoichiometry: Excess thiourea or phosphorus pentasulfide (P₂S₅) ensures complete thiolation.
- Temperature: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
For 1-cyclohexyl derivatives, cyclohexylamine could replace vinylbenzyl-n-propylamine in analogous procedures. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy: ¹H and ¹³C NMR confirm substituent integration and cyclohexyl group geometry. The deshielded carbons at C2 and C4 (δ ~180–200 ppm in ¹³C NMR) confirm dithione formation .
- IR spectroscopy: Strong absorption bands near 1200–1250 cm⁻¹ (C=S stretching) and 1550–1600 cm⁻¹ (triazine ring vibrations) validate functional groups .
- X-ray crystallography: Resolves steric effects of the cyclohexyl group and dithione conformation in the solid state .
- Elemental analysis: Ensures stoichiometric purity, particularly for sulfur content.
Advanced Research Questions
Q. How does the cyclohexyl substituent influence the electronic and steric properties of the triazine-dithione core compared to other alkyl or aryl substituents?
Methodological Answer: The cyclohexyl group introduces steric bulk and electron-donating effects, altering reactivity:
- Steric effects: Molecular docking or DFT calculations can quantify steric hindrance, impacting binding in biological systems or adhesion in materials .
- Electronic effects: Cyclic voltammetry (CV) or Hammett substituent constants (σ) compare electron density at the triazine core. For example, cyclohexyl’s inductive effect may reduce electrophilicity at C6 compared to electron-withdrawing groups (e.g., chloro in simazine) .
- Experimental validation: Compare reaction rates (e.g., nucleophilic substitution) of cyclohexyl derivatives with methyl or aryl analogs .
Q. What methodologies are recommended for evaluating the adhesion properties of triazine-dithione derivatives in polymer or composite materials?
Methodological Answer:
- Microtensile bond strength (MTBS) testing: Used in dental studies to measure adhesion between primers (e.g., VBATDT) and alloys. Specimens are subjected to tensile forces until failure, with failure modes analyzed microscopically .
- Surface pretreatment: Optimize cyclohexyl-dithione concentration in primers (e.g., 0.5–5% w/v) and curing protocols (light vs. chemical initiation) .
- Durability testing: Accelerated aging (thermocycling, water immersion) assesses long-term stability of adhesive interfaces .
Q. How can computational models like 3D-QSAR predict the biological activity of this compound derivatives?
Methodological Answer:
- 3D-QSAR modeling: Build a model using known triazine-diamine inhibitors (e.g., 6,N2-diaryl derivatives with GI₅₀ values) to map electrostatic, hydrophobic, and steric fields. Validate predictive power with leave-one-out cross-validation .
- Target identification: Use molecular docking to simulate interactions with proteins (e.g., photosystem-II D1 protein for herbicidal activity or kinases in cancer cells ).
- Limitations: Account for multi-target effects by combining 3D-QSAR with transcriptomic profiling .
Q. What are the best practices for analyzing environmental persistence and degradation pathways of triazine-dithione compounds?
Methodological Answer:
- LC-MS/MS quantification: Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and ionization modes (ESI±) for detecting parent compounds and metabolites .
- Microbial degradation assays: Screen soil or water samples for bacteria (e.g., Pseudomonas spp.) capable of metabolizing triazine cores. Monitor degradation via HPLC and identify intermediates using HRMS .
- Hydrolysis studies: Evaluate pH-dependent stability (e.g., acidic conditions promote dithione hydrolysis to thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
